Trimetazidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Improved Symptoms and Exercise Tolerance

Research has shown that trimetazidine can increase the time it takes for angina symptoms to develop during exercise (). It also reduces the frequency of angina attacks and the need for nitrate medications used for angina relief ().

Mechanism of Action

The exact mechanism by which trimetazidine works in angina is still being investigated. However, scientific evidence suggests it acts by improving cellular metabolism within the heart muscle during periods of ischemia (reduced blood flow) (). This may involve optimizing the production of Adenosine Triphosphate (ATP), the primary energy source for cells, and protecting cells from damage caused by oxygen deprivation.

Trimetazidine in Heart Failure

While primarily used for angina, scientific research is exploring the potential application of trimetazidine in heart failure, a condition where the heart weakens and struggles to pump blood effectively.

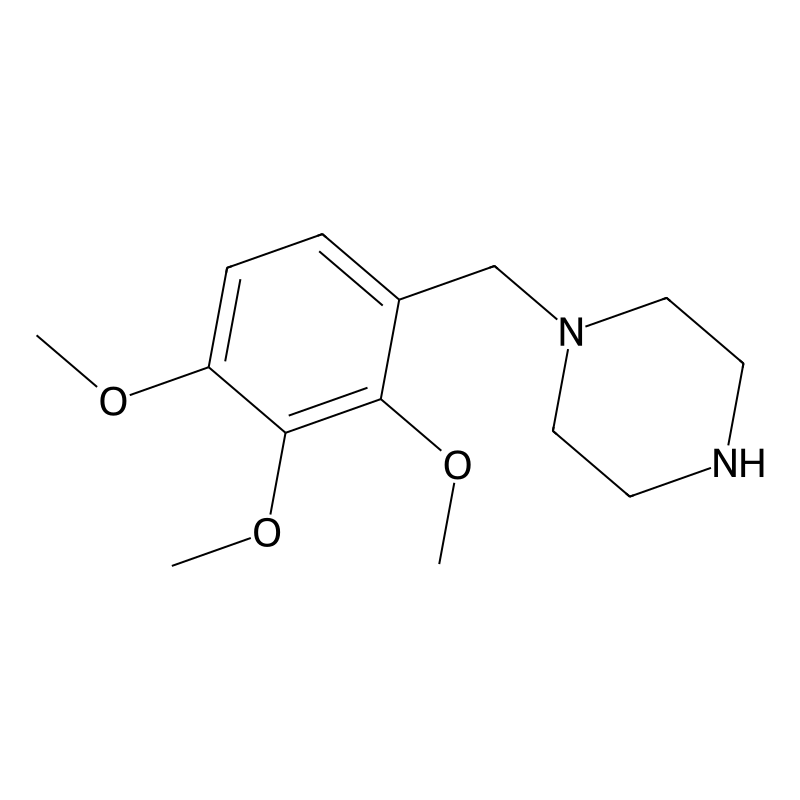

Trimetazidine is a piperazine derivative, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine. It is primarily utilized as an antianginal agent for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Trimetazidine is recognized for its unique mechanism of action that enhances myocardial energy metabolism by shifting the substrate preference from fatty acid oxidation to glucose oxidation, thereby optimizing ATP production under ischemic conditions .

Trimetazidine's exact mechanism of action remains under investigation, but its primary effect is believed to be:

Trimetazidine undergoes various metabolic transformations in the body. Key reactions include:

- Oxidation: The piperazine ring can be oxidized to form trimetazidine ketopiperazine.

- N-alkylation: It can be N-formylated, N-acetylated, or N-methylated, resulting in metabolites such as N-formyltrimetazidine and N-acetyltrimetazidine.

- Demethylation: The compound can also be demethylated at various positions on the 2,3,4-trimethoxybenzyl moiety .

These metabolic pathways lead to the formation of several metabolites that are primarily eliminated via renal excretion.

Trimetazidine's primary biological activity involves its role as a metabolic agent that protects myocardial cells during ischemic episodes. By inhibiting long-chain 3-ketoacyl-CoA thiolase, it reduces fatty acid oxidation and promotes glucose oxidation. This shift is crucial because glucose metabolism requires less oxygen than fatty acid metabolism, thus preserving ATP levels in oxygen-deprived conditions . Additionally, trimetazidine has been shown to improve coronary flow reserve and reduce the frequency of angina attacks without exerting negative inotropic effects or significant vasodilatory actions .

Trimetazidine can be synthesized through several methods, primarily involving piperazine derivatives and substituted aromatic compounds. A common synthetic route includes:

- Formation of the piperazine core: Starting with piperazine and reacting it with a suitable aromatic aldehyde (such as 2,3,4-trimethoxybenzaldehyde).

- Condensation reaction: The reaction typically involves heating the components in the presence of an acid catalyst to facilitate condensation.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade trimetazidine .

Trimetazidine is primarily used for:

- Treatment of Angina Pectoris: It helps alleviate symptoms associated with angina by improving myocardial energy metabolism.

- Potential Use in Other Conditions: Research suggests possible applications in treating conditions like heart failure and diabetic cardiomyopathy due to its metabolic effects on cardiac tissue .

Trimetazidine shares similarities with several other compounds used for cardiac conditions. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ranolazine | Inhibits late sodium current | Reduces angina without affecting heart rate |

| Nicorandil | Acts as a potassium channel opener | Provides vasodilation while protecting myocardium |

| Isosorbide Mononitrate | Nitric oxide donor | Primarily used for vasodilation |

| Beta-blockers (e.g., Metoprolol) | Decrease heart rate and contractility | Commonly prescribed but may have negative inotropic effects |

Trimetazidine's unique ability to enhance glucose oxidation while inhibiting fatty acid metabolism distinguishes it from these compounds, making it particularly effective under ischemic conditions where oxygen supply is limited .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Application

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Trimetazidine is 79-84% eliminated in the urine, with 60% as the unchanged parent compound. In a study of 4 healthy subjects, individual metabolites made up 0.01-1.4% of the dose recovered in urine. In the urine, 2-desmethyltrimetazidine made up 0-1.4% of the recovered dose, 3- and 4-desmethyltrimetazidine made up 0.039-0.071% each, N-methyltrimetazidine made up 0.015-0.11%, trimetazidine ketopiperazine made up 0.011-0.4%, N-formyltrimetazidine made up 0.035-0.42%, N-acetyltrimetazidine made up 0.016-0.19%, desmethyl trimetazidine O-sulphate made up 0.01-0.65%, and an unknown metabolite made up0.026-0.67%.

The volume of distribution of trimetazidine is 4.8 L/kg.

Trimetazidine clearance is strongly correlated with creatinine clearance. In eldery patients with a creatinine clearance of 72 ± 8 mL/min, trimetazidine clearance was 15.69 L/h. In young, healthy patients with a creatinine clearance of 134 ± 18 mL/min, trimetazidine clearance was 25.2 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Reymond F, Steyaert G, Carrupt PA, Morin D, Tillement JP, Girault HH, Testa B: The pH-partition profile of the anti-ischemic drug trimetazidine may explain its reduction of intracellular acidosis. Pharm Res. 1999 May;16(5):616-24. [PMID:10350001]

Barre J, Ledudal P, Oosterhuis B, Brakenhoff JP, Wilkens G, Sollie FA, Tran D: Pharmacokinetic profile of a modified release formulation of trimetazidine (TMZ MR 35 mg) in the elderly and patients with renal failure. Biopharm Drug Dispos. 2003 May;24(4):159-64. [PMID:12698499]

Sun S, Long C, Tao C, Meng S, Deng B: Ultrasonic microdialysis coupled with capillary electrophoresis electrochemiluminescence study the interaction between trimetazidine dihydrochloride and human serum albumin. Anal Chim Acta. 2014 Dec 3;851:37-42. doi: 10.1016/j.aca.2014.08.012. Epub 2014 Aug 13. [PMID:25440662]

MacInnes A, Fairman DA, Binding P, Rhodes Ja, Wyatt MJ, Phelan A, Haddock PS, Karran EH: The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circ Res. 2003 Aug 8;93(3):e26-32. doi: 10.1161/01.RES.0000086943.72932.71. Epub 2003 Jul 17. [PMID:12869391]

Jackson PJ, Brownsill RD, Taylor AR, Resplandy G, Walther B, Schwietert HR: Identification of trimetazidine metabolites in human urine and plasma. Xenobiotica. 1996 Feb;26(2):221-8. doi: 10.3109/00498259609046702. [PMID:8868005]

Mehrotra TN, Bassadone ET: Trimetazidine in the treatment of angina pectoris. Br J Clin Pract. 1967 Nov 11;21(11):553-4. [PMID:4864732]

Brodbin P, O'Connor CA: Trimetazidine in the treatment of angina pectoris. Br J Clin Pract. 1968 Sep;22(9):395-6. [PMID:4970482]

Icelandic Medicines Agency: Trimetazidine Oral Modified Release Tablets (Summary of Product Characteristics)

EMA Assessment Report: Trimetazidine Containing Medicinal Products

Cayman Chemical: Trimetazidine MSDS